molecular formula C9H11ClO B2921877 1-(3-Chlorophenyl)propan-2-ol CAS No. 343270-59-7

1-(3-Chlorophenyl)propan-2-ol

Cat. No.: B2921877
CAS No.: 343270-59-7
M. Wt: 170.64
InChI Key: FTKJAJSPPQCNKZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)propan-2-ol is a chemical compound with the molecular formula C9H11ClO and a molecular weight of 170.64 g/mol. It is characterized by the presence of a chlorophenyl group attached to a propanol backbone. This compound finds applications in various fields, including research and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where 3-chlorobenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with a carbonyl compound to yield the desired alcohol .

Industrial Production Methods: Industrial production of this compound often involves optimized versions of the above synthetic routes. The choice of solvents, catalysts, and reaction conditions is tailored to maximize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are commonly employed

Major Products:

    Oxidation: 3-Chlorophenylpropanone or 3-chlorophenylpropanoic acid.

    Reduction: 3-Chlorophenylpropane.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3-Chlorophenyl)propan-2-ol is utilized in numerous scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: The compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may interact with cellular pathways, influencing biological processes such as signal transduction and gene expression .

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)propan-2-ol
  • 1-(2-Chlorophenyl)propan-2-ol
  • 3-(4-Chlorophenyl)propan-1-ol

Comparison: 1-(3-Chlorophenyl)propan-2-ol is unique due to the position of the chlorine atom on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different physical properties, such as boiling point and solubility, and distinct chemical reactivity .

Properties

IUPAC Name

1-(3-chlorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(11)5-8-3-2-4-9(10)6-8/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKJAJSPPQCNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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